molecular formula C7H12N2O B2575951 N-allyl-N'-(1-methylethylidene)formic hydrazide CAS No. 141499-25-4

N-allyl-N'-(1-methylethylidene)formic hydrazide

Cat. No. B2575951
CAS RN: 141499-25-4
M. Wt: 140.186
InChI Key: MCYVVGYJSRJXNT-UHFFFAOYSA-N
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Description

“N-allyl-N’-(1-methylethylidene)formic hydrazide” is a chemical compound with the CAS Number: 141499-25-4 . Its IUPAC name is N-(prop-2-en-1-yl)-N’-(propan-2-ylidene)formohydrazide .


Molecular Structure Analysis

The InChI code for “N-allyl-N’-(1-methylethylidene)formic hydrazide” is 1S/C7H12N2O/c1-4-5-9(6-10)8-7(2)3/h4,6,8H,1-2,5H2,3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular formula for “N-allyl-N’-(1-methylethylidene)formic hydrazide” is C7H12N2O . The molecular weight is 140.18 .

Scientific Research Applications

Catalytic Applications

N-allyl compounds, including N-allyl-N'-(1-methylethylidene)formic hydrazide, are involved in isomerization reactions catalyzed by transition metal complexes. These reactions are crucial for the selective synthesis of various compounds like enamines, enamides, and azadienes. The coordination of the nitrogen atom with a metal atom significantly influences the reaction's stereochemistry and outcome, with ruthenium complexes showing well-documented reactivity dependencies (Krompiec et al., 2008).

Antimicrobial Properties

Hydrazide–hydrazone derivatives, a class to which N-allyl-N'-(1-methylethylidene)formic hydrazide belongs, display a broad spectrum of biological activities including antimicrobial properties. Such compounds are synthesized and evaluated for their potential as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, and antiviral agents, among others. The antimicrobial activity, in particular, is a prominent aspect explored in scientific literature (Popiołek, 2016) and (Popiołek, 2021).

Hydrogen Production

N-allyl-N'-(1-methylethylidene)formic hydrazide may also play a role in catalytic hydrogen production from formic acid, as studies have explored the catalytic abilities of supported metal complexes in this reaction. Formic acid is a liquid organic hydrogen carrier that yields hydrogen on-demand when catalyzed, with certain metal complexes exhibiting performance superior to those of supported catalysts with metal nanoparticles (Bulushev, 2021).

properties

IUPAC Name

N-(propan-2-ylideneamino)-N-prop-2-enylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-4-5-9(6-10)8-7(2)3/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYVVGYJSRJXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN(CC=C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-N'-(1-methylethylidene)formic hydrazide

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